N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
The compound "N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide" is a complex organic molecule characterized by a pyrazolo[3,4-d]pyrimidin core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions
Formation of the pyrazolo[3,4-d]pyrimidin core: : This can be achieved through a condensation reaction between a hydrazine derivative and a cyanoacetamide derivative under controlled temperature and pH.
Addition of the piperidin-1-yl group: : Piperidine is introduced through a substitution reaction, often facilitated by a base such as potassium carbonate.
Attachment of the ethylthio group: : Thiolation is carried out using ethylthiolate in a suitable solvent like ethanol, under reflux conditions.
Coupling with 4-fluorophenyl acetamide: : This final step is typically achieved using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial scale production might involve similar synthetic routes but optimized for yield and cost-effectiveness. Techniques such as continuous flow chemistry could be employed to increase the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of reactions including:
Oxidation: : Primarily affecting the ethylthio group, converting it to a sulfoxide or sulfone.
Reduction: : Possible reduction of the nitro or carbonyl groups, if present, to amines or alcohols respectively.
Substitution: : The aromatic ring allows for electrophilic substitution reactions, particularly at the ortho and para positions relative to the fluorine atom.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) in solvents like dichloromethane.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ethanol or ether.
Substitution: : Friedel-Crafts reagents such as aluminum chloride (AlCl₃) and halogens like bromine in carbon tetrachloride.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines, alcohols.
Substitution: : Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
This compound's unique structure makes it a candidate for several research areas:
Chemistry: : As a ligand in coordination chemistry, forming complexes with transition metals.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly kinases involved in signaling pathways.
Medicine: : Potential therapeutic applications in the treatment of cancer, due to its ability to interfere with cell proliferation.
Industry: : Used in the development of new materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, primarily enzymes or receptors. It may inhibit kinase activity by mimicking ATP, thus blocking the phosphorylation of target proteins involved in cell division and survival pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide: : The methylthio derivative.
N-(2-(6-(ethylthio)-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide: : The morpholinyl derivative.
Uniqueness: : The presence of the ethylthio and piperidin-1-yl groups in this compound may confer unique electronic properties and steric effects, enhancing its binding affinity and specificity towards certain biological targets. This could make it more effective in its intended applications compared to similar compounds.
Properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN6OS/c1-2-31-22-26-20(28-11-4-3-5-12-28)18-15-25-29(21(18)27-22)13-10-24-19(30)14-16-6-8-17(23)9-7-16/h6-9,15H,2-5,10-14H2,1H3,(H,24,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWBPFWZYQPOQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=C(C=C3)F)C(=N1)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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